molecular formula C27H22O3 B14239494 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- CAS No. 548796-76-5

1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-

Cat. No.: B14239494
CAS No.: 548796-76-5
M. Wt: 394.5 g/mol
InChI Key: JCSRJYZLRVLPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalenone core with a propenylidene bridge and two methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity . In medicinal applications, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- can be compared with similar compounds such as:

The uniqueness of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

548796-76-5

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

4-[3,3-bis(4-methoxyphenyl)prop-2-enylidene]naphthalen-1-one

InChI

InChI=1S/C27H22O3/c1-29-22-13-7-19(8-14-22)24(20-9-15-23(30-2)16-10-20)17-11-21-12-18-27(28)26-6-4-3-5-25(21)26/h3-18H,1-2H3

InChI Key

JCSRJYZLRVLPOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.